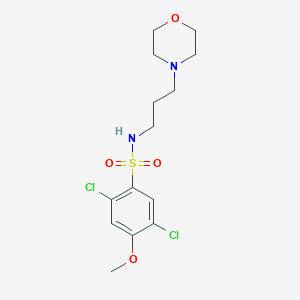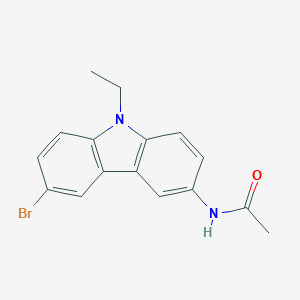
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide, also known as DMS, is a sulfonamide compound that has been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves its binding to the active site of target enzymes, thereby inhibiting their activity. This inhibition can lead to a variety of downstream effects, including altered gene expression, cell cycle arrest, and apoptosis.
Biochemical and Physiological Effects:
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to exhibit a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. These effects are thought to be mediated by the compound's inhibition of target enzymes and subsequent downstream effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide in lab experiments is its potency and specificity towards target enzymes. This allows for precise modulation of enzyme activity and downstream effects. However, one limitation of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide is its potential toxicity and off-target effects, which must be carefully monitored and controlled.
Direcciones Futuras
There are several potential future directions for research involving 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide. One area of interest is the development of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide-based therapeutics for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to better understand the compound's mechanism of action and to identify additional target enzymes that may be modulated by 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide. Finally, the development of more potent and selective analogs of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide may provide new opportunities for drug discovery and development.
Métodos De Síntesis
The synthesis of 2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3-morpholin-4-yl-propylamine in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, histone deacetylase, and protein tyrosine phosphatase. These enzymes play important roles in various biological processes, and their dysregulation has been implicated in the development and progression of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
Nombre del producto |
2,5-Dichloro-4-methoxy-N-(3-morpholin-4-yl-propyl)-benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H20Cl2N2O4S |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2,5-dichloro-4-methoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-21-13-9-12(16)14(10-11(13)15)23(19,20)17-3-2-4-18-5-7-22-8-6-18/h9-10,17H,2-8H2,1H3 |
Clave InChI |
WJCQAPKONOFLCJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl |
SMILES canónico |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCN2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(Methylamino)-7-[3-(4-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278984.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)
![3-[3-(3-Bromophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278988.png)
![3-[3-(3-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278989.png)
![3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B278990.png)
![3-[3-(2,3-Dichlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278991.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B278992.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)